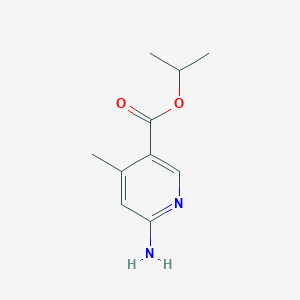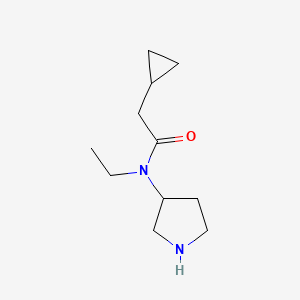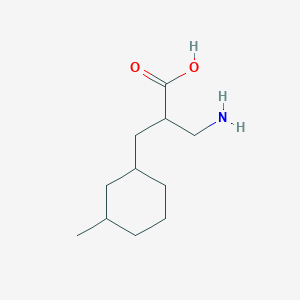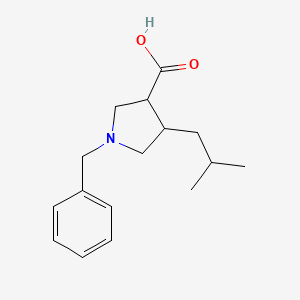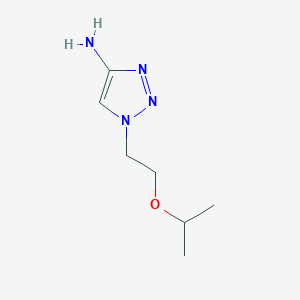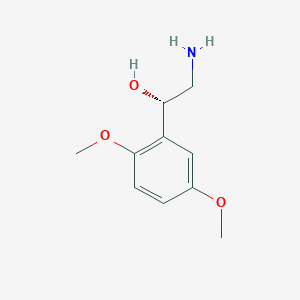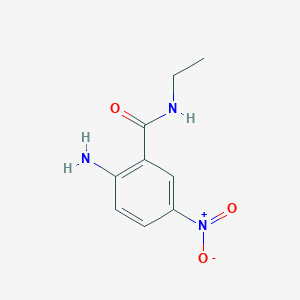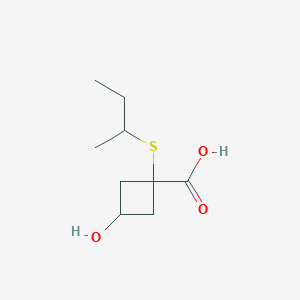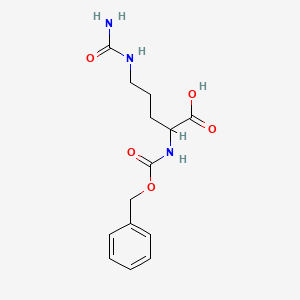
Cbz-Citrulline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Citrulline, also known as N-Cbz-L-citrulline, is a derivative of the amino acid citrulline, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-Citrulline can be synthesized through the protection of the amino group of citrulline using benzyloxycarbonyl chloride (Cbz-Cl). The reaction typically involves the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Citrulline undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The protected amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Nucleophilic Substitution: Carboxylic acids or acid chlorides, bases like triethylamine, organic solvents like dichloromethane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include deprotected citrulline, amide derivatives, and various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Cbz-Citrulline has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted side reactions.
Biology: Studied for its role in the urea cycle and its potential effects on nitric oxide production.
Medicine: Investigated for its potential benefits in cardiovascular health, exercise performance, and immune function.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Cbz-Citrulline exerts its effects primarily through its conversion to citrulline and subsequently to arginine in the body. Arginine is a precursor for nitric oxide, a key signaling molecule involved in vasodilation and other physiological processes. The benzyloxycarbonyl group protects the amino group during synthetic processes, allowing for selective reactions and easy deprotection when needed.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Lysine: Another Cbz-protected amino acid used in peptide synthesis.
Cbz-Ornithine: Similar to Cbz-Citrulline but derived from ornithine.
Fmoc-Citrulline: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
This compound is unique due to its specific use in protecting the amino group of citrulline, allowing for selective reactions and easy deprotection. Its role in the urea cycle and nitric oxide production also distinguishes it from other protected amino acids.
Propiedades
IUPAC Name |
5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRSTCOJQAZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
